3-(1,3-benzodioxol-5-yl)-N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}propanamide
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Overview
Description
3-(1,3-benzodioxol-5-yl)-N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}propanamide is a complex organic compound that features a benzodioxole ring, a morpholine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}propanamide typically involves multiple steps, including the formation of the benzodioxole ring, the morpholine ring, and the thiazole ring, followed by their coupling. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine
- 1-(1,3-benzodioxol-5-yl)-3-(4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl-1-propanone
Uniqueness
3-(1,3-benzodioxol-5-yl)-N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}propanamide is unique due to its combination of benzodioxole, morpholine, and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H25N3O4S |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl]propanamide |
InChI |
InChI=1S/C24H25N3O4S/c28-23(8-2-17-1-7-21-22(13-17)31-16-30-21)25-19-5-3-18(4-6-19)24-26-20(15-32-24)14-27-9-11-29-12-10-27/h1,3-7,13,15H,2,8-12,14,16H2,(H,25,28) |
InChI Key |
DNFWJBHPNDESGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CSC(=N2)C3=CC=C(C=C3)NC(=O)CCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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